Molecular Weight, Formula, and Characterization of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Comprehensive Technical Guide
Molecular Weight, Formula, and Characterization of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Comprehensive Technical Guide
Executive Summary
Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a highly functionalized cyclic
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating analytical protocols. Designed for research scientists and drug development professionals, this guide bridges theoretical chemical principles with field-proven laboratory methodologies.
Physicochemical Profiling & Structural Identity
Understanding the fundamental quantitative data of Ethyl 1-methyl-2-oxocyclohexanecarboxylate is paramount for accurate stoichiometric calculations, analytical calibration, and safe handling. The compound possesses the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol [2].
Below is a structured summary of its core physicochemical properties:
| Property | Value | Reference |
| IUPAC Name | ethyl 1-methyl-2-oxocyclohexane-1-carboxylate | [2] |
| CAS Number | 5453-94-1 | [3] |
| Molecular Formula | C10H16O3 | [2] |
| Molecular Weight | 184.23 g/mol (184.24 g/mol ) | [3],[2] |
| Monoisotopic Mass | 184.1099 Da | [2] |
| Physical Form | Liquid | [3] |
| SMILES | CCOC(=O)C1(C)CCCCC1=O | [4] |
| InChIKey | JPZANUHBLDNRJV-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 43.4 Ų | [2] |
Mechanistic Causality in Synthetic Pathways
The synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate relies on the
Causality of Reagent Selection:
-
Base Selection (NaH): A strong, non-nucleophilic base like Sodium Hydride (NaH) is utilized to ensure quantitative and irreversible deprotonation. This prevents the starting material from acting as an electrophile in unwanted self-condensation reactions[5].
-
Electrophile Selection (Methyl Iodide): The resulting enolate is an ambidentate nucleophile capable of reacting at the oxygen or the carbon. Methyl iodide (MeI) is chosen because it is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles preferentially attack the softer carbon atom of the enolate via an
mechanism, successfully forming the desired quaternary carbon center[5].
Workflow of the α-alkylation synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate.
Self-Validating Synthetic Protocol
To ensure scientific integrity, the following step-by-step methodology incorporates In-Process Controls (IPCs). These IPCs create a self-validating system where the success of each step is empirically confirmed before advancing.
Step 1: Enolate Generation
-
Action: Suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C. Slowly add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise.
-
Self-Validation (IPC): Observe the reaction mixture. The evolution of
gas (bubbling) confirms active deprotonation. The reaction is validated as complete when gas evolution ceases entirely, yielding a clear or slightly yellow enolate solution.
Step 2: Alkylation
-
Action: Add Methyl Iodide (1.2 equivalents) dropwise to the 0°C enolate solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The disappearance of the starting material spot and the emergence of a new, less polar spot validates the successful addition of the lipophilic methyl group.
Step 3: Quench and Extraction
-
Action: Quench the reaction carefully with saturated aqueous
to neutralize any unreacted base. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Step 4: Purification
-
Action: Purify the crude liquid via silica gel column chromatography.
-
Self-Validation (IPC): Perform a rapid crude LC-MS prior to chromatography. The presence of the
185.1 peak confirms the target mass is present, validating that the purification step is warranted.
Analytical Characterization & Structural Elucidation
Confirming the molecular weight and formula of C10H16O3 (184.23 g/mol ) requires orthogonal analytical techniques. The following workflow ensures absolute structural verification[2].
Self-validating analytical workflow for structural and molecular weight confirmation.
Step-by-Step Analytical Protocol
-
Mass Spectrometry (LC-MS):
-
Ionize the sample using Electrospray Ionization in positive mode (ESI+).
-
Validation: The exact monoisotopic mass is 184.1099 Da. The observation of a primary molecular ion peak at
185.1 definitively validates the molecular weight[2].
-
-
Nuclear Magnetic Resonance (
NMR):-
Dissolve the purified product in
. -
Validation: The defining feature of successful methylation is the disappearance of the
-methine proton (which would be present in the starting material) and the appearance of a distinct 3H singlet at approximately 1.25 ppm , corresponding to the newly installed methyl group on the quaternary carbon. The ethyl ester group will present as a classic 2H quartet (~4.1 ppm) and a 3H triplet (~1.2 ppm).
-
-
Carbon-13 NMR (
NMR):-
Validation: The spectrum must show exactly 10 distinct carbon signals, validating the C10H16O3 formula. Crucially, the presence of a quaternary carbon signal (typically around 50-60 ppm) confirms the formation of the fully substituted
-carbon[2].
-
Handling, Safety, and Storage Protocols
As a combustible liquid and active chemical intermediate, Ethyl 1-methyl-2-oxocyclohexanecarboxylate requires strict adherence to safety and storage protocols to maintain its 97%+ purity and prevent degradation[3].
-
Hazard Identification (GHS): The compound is classified as a Combustible Liquid (H227). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
-
Handling: All synthetic and analytical transfers must be conducted within a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Storage Conditions: To prevent hydrolysis of the ester or oxidation of the ketone, the compound must be stored at 2-8°C [3]. It should be kept in a dark place, tightly sealed in a dry, well-ventilated area. Containers that are opened must be carefully purged with inert gas (Nitrogen or Argon) and resealed upright to prevent leakage[3].
References
1.[3] MilliporeSigma. "Ethyl 1-methyl-2-oxocyclohexanecarboxylate | 5453-94-1". sigmaaldrich.com. Available at: 2.[4] AChemBlock. "Ethyl 1-Methyl-2-oxocyclohexanecarboxylate 95% | CAS: 5453-94-1". achemblock.com. Available at: 3.[2] PubChem. "Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3". nih.gov. Available at: 4.[5] Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". libretexts.org. Available at: 5.[1] Semantic Scholar. "A New Hydrindanone Synthesis". semanticscholar.org. Available at:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3 | CID 227357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1-methyl-2-oxocyclohexanecarboxylate | 5453-94-1 [sigmaaldrich.com]
- 4. Ethyl 1-Methyl-2-oxocyclohexanecarboxylate 95% | CAS: 5453-94-1 | AChemBlock [achemblock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
